molecular formula C8H6Cl2O B14725998 1-Chloro-4-[(2-chloroethenyl)oxy]benzene CAS No. 6648-36-8

1-Chloro-4-[(2-chloroethenyl)oxy]benzene

Cat. No.: B14725998
CAS No.: 6648-36-8
M. Wt: 189.04 g/mol
InChI Key: KUAUECKHOCQRCP-UHFFFAOYSA-N
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Description

1-Chloro-4-[(2-chloroethenyl)oxy]benzene is a chlorinated aromatic compound featuring a benzene ring substituted with a chlorine atom at position 1 and a (2-chloroethenyl)oxy group at position 3. The (2-chloroethenyl)oxy substituent comprises an ether linkage (-O-) bonded to a chloro-substituted ethenyl chain (-CH₂CHCl).

Properties

CAS No.

6648-36-8

Molecular Formula

C8H6Cl2O

Molecular Weight

189.04 g/mol

IUPAC Name

1-chloro-4-(2-chloroethenoxy)benzene

InChI

InChI=1S/C8H6Cl2O/c9-5-6-11-8-3-1-7(10)2-4-8/h1-6H

InChI Key

KUAUECKHOCQRCP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1OC=CCl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-[(2-chloroethenyl)oxy]benzene can be synthesized through several methods. One common method involves the reaction of 1-chloro-4-hydroxybenzene with 2-chloroethenyl chloride in the presence of a base such as potassium carbonate. The reaction typically occurs under reflux conditions in an organic solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound often involves large-scale synthesis using similar reaction conditions as in the laboratory. The process may include additional steps for purification, such as distillation or recrystallization, to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-[(2-chloroethenyl)oxy]benzene undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form corresponding quinones.

    Reduction Reactions: Reduction can lead to the formation of corresponding alcohols or amines.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium hydroxide in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Major Products Formed

    Substitution: Formation of phenols or ethers.

    Oxidation: Formation of quinones.

    Reduction: Formation of alcohols or amines.

Scientific Research Applications

1-Chloro-4-[(2-chloroethenyl)oxy]benzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential use in drug development and as a pharmacological agent.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-4-[(2-chloroethenyl)oxy]benzene involves its interaction with molecular targets such as enzymes or receptors. The compound can form covalent bonds with nucleophilic sites on proteins or DNA, leading to changes in their structure and function. These interactions can result in various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-Chloro-4-[(2-chloroethenyl)oxy]benzene with structurally related chlorinated benzene derivatives, focusing on synthesis methods, physicochemical properties, and applications. Key compounds are summarized in Table 1, with detailed discussions below.

Table 1: Comparative Analysis of Chlorinated Benzene Derivatives

Compound Name Substituent Molecular Formula Synthesis Method Yield/Purity Key Properties/Applications References
This compound (2-chloroethenyl)oxy C₈H₆Cl₂O Not reported in evidence - Hypothesized use as intermediate -
1-Chloro-4-((4-nitrophenoxy)methyl)benzene (4-nitrophenoxy)methyl C₁₃H₁₀ClNO₃ Reaction of 4-nitrophenol with 1-chloro-4-(chloromethyl)benzene High yield with Raney Ni reduction Intermediate for aniline derivatives
1-Chloro-4-(2-chloroethyl)benzene 2-chloroethyl C₈H₈Cl₂ Reaction of 1-chloro-4-(2-chloroethyl)ethanol with SOCl₂ Quantitative yield (yellow oil) Neuroprotective/anti-cholinesterase research
1-Chloro-4-(2-chloro-2-methylpropyl)benzene 2-chloro-2-methylpropyl C₁₀H₁₂Cl₂ Hydrochlorination of alkenes using B(C₆F₅)₃ catalyst 92% Model substrate for reaction studies
1-Chloro-4-(2-fluoropropyl)benzene 2-fluoropropyl C₉H₁₀ClF Photoredox-catalyzed hydrofluorination - Fluorinated analog for NMR studies
1-Chloro-4-(trichloromethyl)benzene Trichloromethyl C₇H₄Cl₄ NQR spectroscopy at 77 K - Electronic environment analysis
1-Chloro-4-(difluoromethyl)-2-fluorobenzene Difluoromethyl, 2-fluoro C₇H₄ClF₃ Computed properties (XLogP₃ = 3.3) - High lipophilicity for material science

Structural and Electronic Comparisons

  • Ether vs. Alkyl Substituents : The (2-chloroethenyl)oxy group in the target compound introduces an ether oxygen, which enhances electron-withdrawing effects compared to alkyl-substituted analogs like 1-chloro-4-(2-chloroethyl)benzene . This difference may influence reactivity in nucleophilic aromatic substitution or oxidation reactions.
  • Steric Effects : Bulky substituents like the trichloromethyl group in 1-chloro-4-(trichloromethyl)benzene create significant steric hindrance, reducing reaction rates compared to less hindered derivatives.

Physicochemical Properties

  • Spectroscopic Data : ¹H NMR and ¹³C NMR spectra for 1-chloro-4-(2-fluoropropyl)benzene provide benchmarks for fluorinated analogs, while NQR studies on 1-chloro-4-(trichloromethyl)benzene reveal resonance frequencies (34.8–39.3 MHz) linked to chlorine quadrupole coupling constants.
  • Lipophilicity: Computed XLogP₃ values for 1-chloro-4-(difluoromethyl)-2-fluorobenzene (3.3) suggest higher hydrophobicity compared to non-fluorinated derivatives, impacting drug design or environmental persistence.

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